Kadsurenone

Description

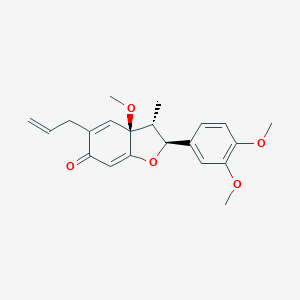

Structure

3D Structure

Properties

CAS No. |

95851-37-9 |

|---|---|

Molecular Formula |

C21H24O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |

InChI Key |

VDYACOATPFOZIO-UBWHGVKJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Synonyms |

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Characterization of Kadsurenone

Preamble: Navigating the Landscape of Natural Product Elucidation

In the realm of drug discovery and natural product chemistry, the unambiguous determination of a molecule's chemical structure is the cornerstone upon which all subsequent biological and medicinal chemistry efforts are built. Kadsurenone, a neolignan isolated from the Chinese herbal plant Piper futokadsura, stands as a compelling case study in this intricate process.[1] Identified as a potent and specific antagonist of the platelet-activating factor (PAF), its unique chemical architecture has garnered significant interest.[2] This guide provides a comprehensive technical overview of the methodologies and scientific reasoning employed in the characterization of Kadsurenone's chemical structure, tailored for researchers, scientists, and drug development professionals.

The Strategic Workflow of Structural Elucidation

The journey from a crude natural extract to a fully characterized molecule is a systematic process. It involves a multi-faceted approach where each analytical technique provides a unique piece of the structural puzzle. The logical flow of this process is paramount and can be visualized as follows:

Figure 1: A generalized workflow for the structural elucidation of a natural product like Kadsurenone.

I. Isolation and Purification: The Genesis of a Structural Investigation

The initial and critical phase in the study of any natural product is its isolation from the source organism in a pure form. Kadsurenone is typically extracted from the dried stems of Piper futokadsura using organic solvents. The resulting crude extract is a complex mixture of numerous phytochemicals, necessitating a meticulous purification process.

Experimental Protocol: A Representative Isolation Procedure

-

Extraction: The air-dried and powdered stems of Piper futokadsura are exhaustively extracted with a solvent such as methanol or a mixture of chloroform and methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This step serves to fractionate the extract based on the polarity of its constituents. Kadsurenone, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain Kadsurenone in high purity is achieved using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

The purity of the isolated Kadsurenone is assessed at each stage using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

II. Spectroscopic Characterization: Deciphering the Molecular Blueprint

With a pure sample of Kadsurenone in hand, a suite of spectroscopic techniques is employed to piece together its chemical structure.

A. Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. For Kadsurenone, high-resolution mass spectrometry (HRMS) would reveal a molecular formula of C₂₁H₂₄O₅ .

Table 1: Representative Mass Spectrometry Data for Kadsurenone

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Formula |

|---|---|---|

| ESI+ | 357.1697 [M+H]⁺ | C₂₁H₂₅O₅ |

| ESI+ | 379.1516 [M+Na]⁺ | C₂₁H₂₄NaO₅ |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable clues about the connectivity of atoms within the molecule. For a lignan like Kadsurenone, characteristic fragmentation would involve cleavage of the bonds in the dihydrofuran ring and loss of the methoxy and allyl groups.

B. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of characteristic functional groups. The IR spectrum of Kadsurenone would be expected to display several key absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for Kadsurenone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080 | C-H stretch | Alkene (=C-H) |

| ~2960-2850 | C-H stretch | Alkane (C-H) |

| ~1670 | C=O stretch | Conjugated Ketone |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1260, ~1030 | C-O stretch | Ether |

The presence of a conjugated ketone is a particularly diagnostic feature, and its wavenumber provides information about the electronic environment of the carbonyl group.

C. UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of Kadsurenone in a solvent like ethanol would be expected to show absorption maxima characteristic of its substituted aromatic and conjugated enone systems. These absorptions are a result of π → π* transitions.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of their connectivity.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of Kadsurenone would show distinct signals for the aromatic protons, the protons of the dihydrofuran ring, the methoxy groups, the methyl group, and the allyl group. The coupling patterns between these protons would be crucial for establishing their relative positions.

¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl, ether).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for connecting the pieces of the puzzle provided by 1D NMR.

-

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC: Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC: Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for establishing the connectivity of quaternary carbons and different functional groups.

Table 3: Representative ¹H and ¹³C NMR Data for a Kadsurenone-like Lignan (Note: This is representative data and not the specific experimental data for Kadsurenone)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 83.5 | 5.10 (d, 8.5) |

| 3 | 45.2 | 2.65 (m) |

| 3a | 105.1 | - |

| 4 | 198.5 | - |

| 5 | 130.2 | - |

| 6 | 128.9 | 6.85 (s) |

| 7 | 151.8 | - |

| 7a | 125.6 | - |

| 1' | 132.4 | - |

| 2' | 110.8 | 6.90 (d, 8.2) |

| 3' | 149.1 | - |

| 4' | 148.7 | - |

| 5' | 111.9 | 6.80 (d, 1.8) |

| 6' | 119.5 | 6.75 (dd, 8.2, 1.8) |

| 3-CH₃ | 15.3 | 1.15 (d, 7.0) |

| 3a-OCH₃ | 51.8 | 3.20 (s) |

| 3'-OCH₃ | 55.9 | 3.85 (s) |

| 4'-OCH₃ | 56.0 | 3.90 (s) |

| Allyl-1'' | 34.1 | 3.30 (d, 6.5) |

| Allyl-2'' | 137.5 | 5.95 (m) |

| Allyl-3'' | 115.8 | 5.05 (m) |

By carefully analyzing the correlations in these 2D NMR spectra, the complete planar structure of Kadsurenone can be assembled.

III. Stereochemical Determination and Definitive Structural Proof

Once the planar structure is established, the next critical step is to determine the three-dimensional arrangement of the atoms in space, known as the stereochemistry.

A. X-ray Crystallography: The Gold Standard for 3D Structure

B. The Absolute Stereochemistry of Kadsurenone

The established absolute stereochemistry of Kadsurenone is (2S, 3R, 3aS) . This configuration is determined based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around each chiral center.

IV. Total Synthesis: The Ultimate Confirmation of Structure

The total synthesis of a natural product from simple, commercially available starting materials serves as the ultimate and irrefutable proof of its proposed structure. By constructing the molecule in a stepwise and stereocontrolled manner, the synthetic chemist can confirm the connectivity and stereochemistry that were deduced from spectroscopic and crystallographic data. While a detailed enantioselective total synthesis of Kadsurenone is not detailed in the available literature, the synthesis of closely related lignans has been achieved, validating the general structural class.[2][5]

Conclusion

The structural characterization of Kadsurenone is a testament to the power of modern analytical chemistry. Through a synergistic application of isolation techniques and a battery of spectroscopic methods, its complex chemical architecture has been unraveled. While a complete public repository of its primary experimental data remains to be consolidated, the principles and methodologies outlined in this guide provide a robust framework for understanding the intricate process of natural product structure elucidation. For researchers in drug discovery and development, a thorough understanding of these techniques is not merely academic but a fundamental prerequisite for the rational design and synthesis of novel therapeutic agents inspired by the rich chemical diversity of the natural world.

References

-

Ponpipom, M. M., Bugianesi, R. L., Brooker, D. R., Yue, B. Z., Hwang, S. B., & Shen, T. Y. (1987). Structure-activity Relationships of Kadsurenone Analogues. Journal of Medicinal Chemistry, 30(1), 136-142. [Link]

-

Total Synthesis of (±)-Kadsurenin M†. Journal of Chemical Research, Synopses. [Link]

-

Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS. National Institutes of Health. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

A study of kynurenine fragmentation using electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(7), 786-794. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 5(46), 29977-29987. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites. Journal of Chromatography A, 1218(49), 8847-8855. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5031. [Link]

-

Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

-

UV-Vis spectra of the kynurenine incubation products: solid line e HQN... ResearchGate. [Link]

-

Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules, 29(2), 481. [Link]

-

X-Ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 64(17), 13014-13033. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

Phytochemistry and anti-inflammatory activities of Piper kadsura (Choisy) Ohwi – a review. Journal of Applied Pharmaceutical Science, 10(5), 146-155. [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(3), M948. [Link]

-

UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 233. [Link]

-

No.72 Qualitative Analysis of Phytochemicals by High-resolution Mass Spectrometry. Shimadzu. [Link]

-

TOTAL SYNTHESIS OF PLEUROTINOID NATURAL PRODUCTS VIA A NONTRADITIONAL C-H EPIMERIZATION PART II. Princeton Dataspace. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4480. [Link]

-

Quantum-chemical studies of infrared spectra of 15 N labeled diazene isomers. ResearchGate. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 29(12), 2736. [Link]

-

UV-Vis Spectrum of Kynurenine. SIELC Technologies. [Link]

-

UV/Vis+ Photochemistry Database. science-softCon. [Link]

-

INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

-

INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

-

Progress Toward the Total Synthesis of Lyconadins A–E, Cyclobutastellettolide B, and Diplopyrone. eScholarship.org. [Link]

-

X-ray crystal structure of 1. Chinese Herbal Medicines, 10(4), 363-369. [Link]

-

The Infrared Spectra of Acridines. ResearchGate. [Link]

-

N-triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Organic Letters, 2(13), 1879-1882. [Link]

Sources

- 1. Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (±)-Kadsurenin M† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

A Technical Guide to the Putative Biosynthetic Pathway of Kadsurenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenone, a dibenzocyclooctadiene lignan isolated from Piper futokadsura, has attracted significant scientific interest due to its potent and specific pharmacological activities, most notably as a platelet-activating factor (PAF) receptor antagonist.[1] Despite its therapeutic potential, the complete biosynthetic pathway responsible for constructing its complex architecture in plants remains largely unelucidated.[2][3] This technical guide synthesizes the current understanding of lignan biosynthesis to present a putative pathway for kadsurenone. It details the foundational phenylpropanoid pathway, the proposed key enzymatic steps leading to the dibenzocyclooctadiene core, and the state-of-the-art experimental methodologies required to validate these hypotheses. This document serves as a resource for researchers aiming to unravel the biosynthesis of kadsurenone, enabling future metabolic engineering and synthetic biology applications.

Introduction: The Pharmacological Significance of Kadsurenone

Kadsurenone is a bioactive natural product identified as a potent, competitive, and reversible antagonist of the platelet-activating factor (PAF).[1] PAF is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Kadsurenone's ability to specifically inhibit PAF-induced platelet aggregation, neutrophil degranulation, and increases in vascular permeability underscores its potential as a lead compound for developing novel anti-inflammatory and anti-thrombotic therapies.[1]

Structurally, kadsurenone belongs to the dibenzocyclooctadiene class of lignans, a group of polyphenolic compounds known for their diverse biological activities, including hepatoprotective, antiviral, and anticancer properties.[2] The intricate stereochemistry and the characteristic eight-membered ring of this lignan class arise from a complex biosynthetic route that is an active area of investigation.[4] Elucidating this pathway is critical for ensuring a sustainable supply of kadsurenone and for enabling the production of novel analogues with improved therapeutic profiles.

The Proposed Biosynthetic Pathway: From Primary Metabolism to a Lignan Core

While the precise step-by-step synthesis of kadsurenone is not yet fully confirmed, a putative pathway can be constructed based on the well-established biosynthesis of other lignans.[2][5] The pathway can be conceptually divided into three major stages:

-

The General Phenylpropanoid Pathway : Conversion of L-phenylalanine to monolignols.

-

Monolignol Dimerization : Oxidative coupling of two monolignol units to form the initial lignan scaffold.

-

Formation of the Dibenzocyclooctadiene Core : Intramolecular cyclization and subsequent modifications to yield the final structure.[4]

Stage 1: The Phenylpropanoid Pathway - Generating the Building Blocks

The journey begins with the essential amino acid L-phenylalanine. A series of core enzymatic reactions transforms it into coniferyl alcohol, the primary precursor for many lignans.[5]

-

Phenylalanine ammonia-lyase (PAL) : Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.[3]

-

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[3]

-

4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

-

Further Hydroxylation and Methylation : Subsequent enzymatic steps, including those catalyzed by coumarate-3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT), modify the aromatic ring.[3]

-

Reductases : The activated carboxyl group is reduced to an alcohol by the sequential action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield coniferyl alcohol.[3]

Stage 2 & 3: Dimerization and Cyclization to the Kadsurenone Scaffold

This phase involves the most specialized and least understood steps of the pathway. The coupling of two coniferyl alcohol molecules is a critical branch point.

-

Oxidative Coupling : This key step is believed to be mediated by laccase enzymes and stereo-controlled by dirigent proteins (DIRs).[5] Two coniferyl alcohol radicals couple to form an intermediate, such as pinoresinol.

-

Reductive Steps : The initial dimer undergoes a series of reductions to form a dibenzylbutane lignan scaffold, such as secoisolariciresinol.[2]

-

Intramolecular Oxidative Cyclization : The dibenzylbutane intermediate is hypothesized to undergo an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 enzyme, to form the characteristic eight-membered dibenzocyclooctadiene ring.[4]

-

Tailoring Modifications : Final decorations, such as hydroxylations, methylations, and other modifications, are likely carried out by "tailoring" enzymes (e.g., other P450s, methyltransferases) to produce the final kadsurenone molecule.

Caption: A putative biosynthetic pathway for Kadsurenone.

Methodologies for Pathway Elucidation: A Technical Guide

Validating the proposed pathway requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry. The following protocols outline the core experimental workflows for identifying and characterizing the biosynthetic genes and enzymes involved.

Workflow: From Transcriptomics to Functional Validation

The overarching strategy involves identifying candidate genes, expressing the corresponding enzymes, and validating their function both in vitro and in vivo.

Caption: Experimental workflow for biosynthetic gene discovery.

Detailed Experimental Protocols

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

-

Causality: The genes responsible for producing kadsurenone are expected to be highly expressed in tissues or developmental stages where the compound accumulates. Comparing transcriptomes allows for the identification of these co-expressed genes.

-

Methodology:

-

Tissue Collection: Harvest tissues from P. futokadsura with high and low kadsurenone content (e.g., stems vs. leaves, or induced vs. non-induced cell cultures). Flash-freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA using a plant-specific kit with a protocol to eliminate polyphenols and polysaccharides.

-

Library Preparation & Sequencing: Prepare cDNA libraries and perform deep sequencing on a platform like Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Map reads and calculate differential gene expression between high and low-producing samples.

-

Annotate differentially expressed genes and prioritize candidates from relevant enzyme families (Cytochrome P450s, O-methyltransferases, Dirigent Proteins, Laccases).

-

-

Protocol 2: Heterologous Expression and In Vitro Enzyme Assay

-

Causality: To confirm the specific function of a candidate enzyme, it must be isolated from the complex plant cellular environment and tested with a hypothesized substrate.

-

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative P450) from cDNA. Clone it into a suitable expression vector (e.g., pET for E. coli or pYES for yeast).

-

Protein Expression: Transform the vector into the expression host. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast). For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Enzyme Preparation: Lyse the cells and prepare a microsomal fraction (for membrane-bound enzymes like P450s) or a purified soluble protein.

-

Enzyme Assay:

-

Incubate the enzyme preparation with the putative substrate (e.g., a dibenzylbutane lignan for a cyclizing P450) and necessary cofactors (e.g., NADPH for P450s).

-

Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using LC-MS/MS and NMR to identify the formation of the expected product by comparing it to an authentic standard or by structural elucidation.

-

Quantitative Data & Enzyme Families

While specific kinetic data for the enzymes in the kadsurenone pathway are not yet published, the families of enzymes implicated are well-characterized in other plant metabolic pathways. The table below summarizes their general roles and requirements, providing a framework for future characterization efforts.

| Enzyme Family | Abbreviation | Proposed Role in Kadsurenone Biosynthesis | Typical Cofactor(s) |

| Phenylalanine ammonia-lyase | PAL | Initiates phenylpropanoid pathway | None |

| Cytochrome P450 Monooxygenase | P450 / CYP | Aromatic ring hydroxylation, intramolecular cyclization | NADPH, O₂ |

| O-Methyltransferase | OMT | Methylation of hydroxyl groups | S-Adenosyl methionine (SAM) |

| Dirigent Protein | DIR | Stereoselective control of monolignol coupling | None |

| Laccase | - | Oxidative coupling of monolignols | O₂ |

| Cinnamoyl-CoA Reductase | CCR | Reduction of CoA-ester to aldehyde | NADPH |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of aldehyde to alcohol | NADPH |

Challenges and Future Directions

The elucidation of the kadsurenone biosynthetic pathway faces several challenges, primarily the difficulty in identifying and functionally characterizing membrane-bound enzymes like cytochrome P450s and the transient nature of many biosynthetic intermediates.

Future research should focus on:

-

Genome Sequencing: A high-quality genome of Piper futokadsura would greatly accelerate gene discovery.

-

Single-Cell Omics: Analyzing the transcriptomes and metabolomes of specific cell types could help pinpoint the precise location of biosynthesis and identify co-expressed gene clusters.

-

Synthetic Biology: Once the pathway genes are identified, they can be reconstituted in a heterologous host like yeast or E. coli.[6] This would enable sustainable, scalable production of kadsurenone and provide a platform for enzymatic screening and the generation of novel analogues through metabolic engineering.

References

-

Shen, T. Y., Hwang, S. B., Chang, M. N., Doebber, T. W., Lam, M. H., Wu, M. S., Wang, X., Han, G. Q., & Li, R. Z. (1985). The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor. PubMed. Available from: [Link]

-

Kowalska, I., & Chocholska, K. (2024). Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology. PubMed Central. Available from: [Link]

-

Lu, F., et al. (2020). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. ResearchGate. Available from: [Link]

-

Yadav, R., & Shukla, R. K. (2022). Distribution, biosynthesis and therapeutic potential of lignans. PubMed Central. Available from: [Link]

-

Ponpipom, M. M., Bugianesi, R. L., Brooker, D. R., Yue, B. Z., Hwang, S. B., & Shen, T. Y. (1987). Structure-activity Relationships of Kadsurenone Analogues. PubMed. Available from: [Link]

-

Salleh, W. M. N. H. W., Ahmad, F., & Khong, H. Y. (2020). Phytochemistry and anti-inflammatory activities of Piper kadsura (Choisy) Ohwi – a review. UiTM Official Repository. Available from: [Link]

-

Szopa, A., et al. (2017). Schisandra henryi—A Rare Species with High Medicinal Potential. ResearchGate. Available from: [Link]

-

Xu, H., Liu, Y., Liu, C., et al. (2023). Triterpenoids and Pharmacological Activities from Kadsura (Schisandraceae) were gathered from 1987 to 2022. ACG Publications. Available from: [Link]

-

Ponpipom, M. M., et al. (1987). Structure-activity relationships of kadsurenone analogues. Journal of Medicinal Chemistry. Available from: [Link]

-

CAS. Kadsurenone. CAS Common Chemistry. Available from: [Link]

-

Narayan, A. (2017). Enzymes in Organic Synthesis. YouTube. Available from: [Link]

-

Choi, T. R., et al. (2021). Efficient production of an antitumor precursor actinocin and other medicinal molecules from kynurenine pathway in Escherichia coli. PubMed. Available from: [Link]

-

Ubiali, D., et al. (2021). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. Available from: [Link]

-

Rover, S., et al. (1998). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. PubMed. Available from: [Link]

-

Bajguz, A., et al. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. ResearchGate. Available from: [Link]

-

Keio University. (2015). Organic synthesis and application of microbial enzymes for drug discovery. YouTube. Available from: [Link]

-

Lee, Y. J., et al. (2021). Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Mathur, S. Precursor Chemistry. University of Cologne. Available from: [Link]

Sources

- 1. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Kadsurenone on the Platelet-Activating Factor (PAF) Receptor

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism by which Kadsurenone, a neolignan isolated from Piper futokadsura, exerts its effects on the Platelet-Activating Factor (PAF) receptor (PAFR). We delve into the competitive and reversible nature of Kadsurenone's antagonism, supported by quantitative binding and functional data. Detailed, field-proven protocols for key validation assays, including radioligand binding, PAF-induced platelet aggregation, and intracellular calcium mobilization, are presented to provide researchers with a robust framework for studying PAFR modulators. Furthermore, this guide elucidates the downstream signaling cascade of the PAF receptor and illustrates how Kadsurenone's interaction at the receptor level translates into the inhibition of physiological responses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, thrombosis, and G-protein coupled receptor (GPCR) pharmacology.

Introduction: The Platelet-Activating Factor and Its Receptor

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses[1]. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR)[1][2]. The activation of PAFR initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in various inflammatory and thrombotic diseases[3][4].

The PAF receptor is primarily coupled to the Gq class of G-proteins[5][6]. Upon PAF binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC)[5][7][8]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[9][10]. IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[7][9]. The resulting increase in cytosolic Ca2+ concentration, along with the membrane-bound DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a cellular response[11].

Kadsurenone: A Specific and Competitive PAF Receptor Antagonist

Kadsurenone, a natural product isolated from the Chinese herbal plant Haifenteng (Piper futokadsura), was one of the first potent and specific PAF receptor antagonists to be discovered[12][13]. Its identification has been pivotal in the study of PAFR and the development of other synthetic antagonists[12].

Competitive and Reversible Binding

Kadsurenone inhibits the binding of PAF to its receptor in a competitive and reversible manner[2][13]. This has been demonstrated through radioligand binding assays where Kadsurenone competes with radiolabeled PAF for the same binding site on the receptor[6]. The competitive nature of this antagonism is further confirmed by Schild plot analysis, which yields linearity and slopes of unity[3][9]. This indicates that Kadsurenone's inhibition can be overcome by increasing the concentration of the agonist (PAF), a hallmark of competitive antagonism. Studies using [3H]dihydrokadsurenone, a derivative of Kadsurenone, have strongly suggested that PAF and Kadsurenone interact with a common binding site on the PAF receptor[6][11].

Quantitative Analysis of Kadsurenone's Potency

The potency of Kadsurenone as a PAFR antagonist has been quantified in various in vitro systems. The table below summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature.

| Parameter | Value | Assay System | Reference |

| Ki | 3.88 x 10⁻⁸ M | ³H-PAF binding to rabbit platelet membranes | [2] |

| Ki | 5.8 x 10⁻⁸ M | ³H-PAF binding to rabbit platelet membranes | [13] |

| Ki | 2 x 10⁻¹² M | ³H-PAF binding to washed rabbit platelets | [5] |

| IC50 | 1 x 10⁻⁷ M | Racemic Kadsurenone PAF-receptor-blocking | [14] |

| IC50 | 2.6 µmol/L | PAF-induced rabbit platelet aggregation | [5] |

| pA2 | 6.28 | PAF-induced rabbit platelet aggregation | [2] |

| pA2 | 6.32 | PAF-induced human neutrophil aggregation | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action: Inhibition of Downstream Signaling

By competitively blocking the PAF receptor, Kadsurenone effectively prevents the initiation of the downstream signaling cascade.

Figure 1: Kadsurenone's competitive antagonism of the PAF receptor blocks downstream signaling.

This inhibition of the PAFR signaling pathway by Kadsurenone translates to the suppression of various physiological responses, including:

-

Inhibition of Platelet Aggregation: Kadsurenone effectively inhibits PAF-induced platelet aggregation but does not affect aggregation induced by other stimuli like arachidonic acid, epinephrine, or ADP, demonstrating its specificity for the PAF receptor pathway.[2]

-

Suppression of Neutrophil Activation: It inhibits PAF-induced aggregation and degranulation of neutrophils, preventing the release of inflammatory mediators.[2][13]

-

Reduction of Vascular Permeability: In vivo studies have shown that Kadsurenone can reduce the increase in cutaneous vascular permeability induced by PAF.[2][13]

Experimental Protocols for Characterizing Kadsurenone's Activity

The following protocols are foundational for assessing the PAF receptor antagonist activity of compounds like Kadsurenone.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of an antagonist for the PAF receptor by quantifying its ability to displace a radiolabeled ligand.

Sources

- 1. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PAF and PDGF increase cytosolic [Ca2+] and phospholipase activity in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The third intracellular domain of the platelet-activating factor receptor is a critical determinant in receptor coupling to phosphoinositide phospholipase C-activating G proteins. Studies using intracellular domain minigenes and receptor chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase C - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Kadsurenone: A Framework for Determining Solubility and Stability Profiles

An In-Depth Technical Guide

Executive Summary

Kadsurenone, a natural lignan isolated from Piper futokadsura, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, presenting significant therapeutic potential.[1][2] The transition from a promising natural product to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, dosage, and shelf-life.[3]

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically characterize the solubility and stability of Kadsurenone. In the absence of extensive public data on these specific parameters, this document serves as a practical "how-to" manual. It moves beyond theoretical discussion to provide field-proven, step-by-step protocols for determining thermodynamic and kinetic solubility, conducting forced degradation studies in line with regulatory expectations, and developing the necessary analytical methods for quantification. The objective is to equip scientists with the necessary tools and logical workflows to generate the robust data required for advancing Kadsurenone through the development pipeline.

Introduction to Kadsurenone

Chemical Identity and Structure

Kadsurenone is a neolignan, a class of natural phenols, isolated from the Chinese herbal plant Haifenteng (Piper futokadsura).[2][4] Its structure features a benzofuran core, which is critical for its biological activity. Understanding its functional groups—ethers, methoxy groups, and an allyl group—is the first step in predicting its chemical behavior. These features suggest that Kadsurenone is a lipophilic molecule with poor aqueous solubility, a common challenge for many natural product drug candidates.[3]

Biological Activity: PAF Antagonism

Kadsurenone is distinguished by its role as a specific and effective receptor antagonist of Platelet-Activating Factor (PAF).[2] It competitively and reversibly inhibits the binding of PAF to its receptors on cell membranes, thereby blocking downstream signaling cascades that mediate inflammation, platelet aggregation, and vascular permeability changes.[1][2] This targeted activity makes it a molecule of high interest for treating a range of inflammatory and cardiovascular conditions.

The Imperative of Preformulation Characterization

Before any meaningful formulation or in vivo work can begin, a baseline characterization is essential. Poor solubility can lead to low and erratic absorption, diminishing therapeutic efficacy.[5] Similarly, chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[6] The protocols detailed in this guide are designed to address these challenges head-on during the earliest stages of development, saving time and resources.

Kadsurenone Solubility Profiling: A Practical Approach

The goal of solubility profiling is to determine the saturation concentration of Kadsurenone in various solvent systems relevant to formulation and biological testing.

Theoretical Assessment & Solvent Selection

Given Kadsurenone's lipophilic structure, solvent selection should span a range of polarities. A typical screening panel should include:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.8, 7.4) to understand the impact of ionization on solubility.[7]

-

Organic Solvents: High-purity solvents commonly used for stock solutions, such as Dimethyl Sulfoxide (DMSO) and Ethanol.

-

Co-solvent Systems: Mixtures of water/buffers with organic solvents (e.g., Ethanol, Propylene Glycol) or surfactants, which are often used in formulation development.[8]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard for determining the true equilibrium solubility of a compound.[9] It measures the concentration of dissolved solute in a saturated solution after a prolonged equilibration period.

Causality Behind Experimental Choices:

-

Excess Solid: Ensuring an excess of solid Kadsurenone is present guarantees that the solution reaches true saturation.

-

Prolonged Equilibration (24-48h): This allows the system to reach thermodynamic equilibrium, distinguishing this from faster, less precise kinetic methods.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[10]

-

Filtration: A 0.22 µm PVDF filter is used to remove all undissolved solid particles, ensuring that the subsequent analysis measures only the soluble fraction.

Step-by-Step Methodology:

-

Add an excess amount of solid Kadsurenone (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.

-

Seal the vial and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25°C).

-

Agitate the suspension for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Kadsurenone using a validated analytical method, such as HPLC-UV.

-

Express the final solubility in units of mg/mL or µg/mL.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility is a higher-throughput measurement used in early drug discovery.[11] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This value is often lower than the thermodynamic solubility but is useful for rapid screening.[5]

Step-by-Step Methodology (Nephelometric Method):

-

Prepare a high-concentration stock solution of Kadsurenone in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

-

Rapidly add aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well to achieve the desired final concentration.

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[11]

-

Measure the light scattering in each well using a microplate nephelometer.[5]

-

The concentration at which a significant increase in light scattering (indicating precipitation) is observed is recorded as the kinetic solubility.

Data Presentation

Solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Solubility Profile of Kadsurenone (Template)

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

|---|---|---|---|

| PBS, pH 5.0 | 25 | Thermodynamic | Experimental Value |

| PBS, pH 7.4 | 25 | Thermodynamic | Experimental Value |

| PBS, pH 7.4 | 37 | Thermodynamic | Experimental Value |

| DMSO | 25 | Thermodynamic | Experimental Value |

| Ethanol | 25 | Thermodynamic | Experimental Value |

| 20% Ethanol in Water | 25 | Thermodynamic | Experimental Value |

| PBS, pH 7.4 | 25 | Kinetic | Experimental Value |

Kadsurenone Stability Assessment: A Forced Degradation Approach

Forced degradation (or stress testing) involves subjecting a drug substance to harsh conditions to accelerate its decomposition.[6] The goals are to identify likely degradation products, elucidate degradation pathways, and develop a "stability-indicating" analytical method capable of separating the intact drug from its degradants.[12][13] This is a mandatory requirement under ICH guidelines for regulatory submissions.[12][14]

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of any stability study.

Starting Point for Method Development:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Elution: Gradient elution, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where Kadsurenone has significant absorbance (scan for λmax, e.g., 210-400 nm).

-

Validation: The method must be validated to show it can separate the main Kadsurenone peak from any new peaks that appear after stress testing.

Protocol 4: Execution of Forced Degradation Studies

A solution of Kadsurenone (e.g., 1 mg/mL in a suitable co-solvent system) should be subjected to the following conditions as per ICH Q1A(R2) guidelines.[12][14] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Step-by-Step Methodology:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or slightly elevated temperature. This reaction is often faster than acid hydrolysis.

-

Oxidation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose both solid Kadsurenone and a solution to dry heat (e.g., 80°C).[14]

-

Photostability: Expose the drug solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[14][15] A dark control sample, protected from light, must be analyzed in parallel.

For all conditions, samples should be drawn at various time points, neutralized if necessary (for acid/base samples), and analyzed by the stability-indicating HPLC method.

Elucidating Degradation Pathways

By analyzing the chromatograms from the stress tests, one can build a picture of Kadsurenone's stability.

-

Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent drug peak under all conditions.

-

Mass Balance: The total response (parent drug + degradants) should remain relatively constant, indicating that all major degradation products are being detected.

-

Identify Degradants: The conditions that cause degradation provide clues to the mechanism (e.g., appearance of new peaks under acidic conditions suggests acid-catalyzed hydrolysis). Further analysis by LC-MS is required to identify the structure of the degradants.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Best Practices for Handling and Storage

Based on the predicted chemical nature of Kadsurenone and general best practices for lipophilic natural products, the following handling and storage procedures are recommended until specific stability data is generated:

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Solid Material: Store solid Kadsurenone in a desiccator at 4°C or below, protected from light.

-

Aqueous Solutions: Aqueous solutions for assays should be prepared fresh daily from the DMSO stock. Due to poor aqueous solubility, precipitation may occur over time.

Conclusion

The successful development of Kadsurenone as a therapeutic agent is contingent upon a foundational understanding of its solubility and stability. This guide provides the strategic and methodological framework for generating this critical data package. By systematically applying the detailed protocols for solubility determination, forced degradation studies, and analytical method development, researchers can proactively identify and mitigate potential liabilities. This data-driven approach not only satisfies regulatory expectations but also enables rational formulation design, ensuring that the promising biological activity of Kadsurenone can be translated into a safe, stable, and effective medicine.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Moradia, S. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Moradia.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Langer, E. S. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- Shen, T. Y., Hwang, S. B., Chang, M. N., Doebber, T. W., Lam, M. H., Wu, M. S., & Han, G. Q. (1987). Structure-activity relationships of kadsurenone analogues. Journal of Medicinal Chemistry, 30(1), 136–142.

- Shen, T. Y., Hwang, S. B., Chang, M. N., Doebber, T. W., Lam, M. H., Wu, M. S., Wang, X., Han, G. Q., & Li, R. Z. (1985). The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor. PubMed.

- Salleh, W. M. N. H. W., Ahmad, F., & Khong, H. Y. (2020). Phytochemistry and anti-inflammatory activities of Piper kadsura (Choisy) Ohwi – a review. Planta Medica, 86(08), 545-554.

- Hysa, B., et al. (2020). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Class 4. International Journal of Pharmacy and Technology, 12(1), 101-104.

- Journal of Chemical & Engineering Data. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC - NIH.

- Science.gov. (n.d.). increase drug solubility: Topics by Science.gov.

- Molecules. (2023). HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells. NIH.

- Turk J Chem. (2002). HPLC Method for the Analysis of Paracetamol, Caffeine and Dipyrone. TÜBİTAK Academic Journals.

Sources

- 1. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ijcrt.org [ijcrt.org]

- 7. chemrj.org [chemrj.org]

- 8. increase drug solubility: Topics by Science.gov [science.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Kadsurenone

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Kadsurenone, a bioactive dibenzocyclooctadiene lignan. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing field-proven experimental protocols, causality-driven data interpretation, and advanced 2D NMR correlation analyses, this guide serves as a comprehensive resource for the unambiguous structural confirmation of Kadsurenone and related natural products.

Introduction: The Structural Challenge of Kadsurenone

Kadsurenone is a natural product isolated from plants of the Piper and Kadsura genera.[1] As a member of the dibenzocyclooctadiene lignan class, it features a complex, sterically crowded three-dimensional structure with multiple chiral centers.[2][3] This structural complexity is the foundation of its notable biological activities, including its function as a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[4]

Accurate and comprehensive structural elucidation is paramount for understanding its structure-activity relationships and for any further drug development efforts. Spectroscopic analysis provides the definitive, non-destructive toolkit for this purpose. This guide moves beyond a simple recitation of data, focusing instead on the integrated logic of how NMR, IR, and MS data are acquired, interpreted, and woven together to build an unassailable structural model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Kadsurenone. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecular framework.[5] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[6]

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and parameter optimization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Kadsurenone in 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is common for lignans of this type.

-

Solvent Referencing: Use the residual solvent peak (CHCl₃ at δH 7.26 ppm; CDCl₃ at δC 77.16 ppm) as the internal standard for chemical shift referencing.[7]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended) to achieve optimal signal dispersion, which is critical for resolving the crowded aliphatic regions of Kadsurenone's spectrum.[2]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio. Key parameters include a 30° pulse width and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire using proton decoupling. A longer relaxation delay (e.g., 5 seconds) may be necessary for the full quantification of all carbon signals, especially quaternary carbons.

-

-

2D Spectra Acquisition:

-

Acquire a standard suite of correlation experiments: gCOSY, gHSQC, and gHMBC.

-

Optimize the spectral width in both dimensions to encompass all relevant signals without aliasing.[8]

-

For the gHMBC experiment, set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically around 8 Hz).[9]

-

Data Presentation & Interpretation

The synergy between 1D and 2D NMR experiments allows for the systematic assembly of the molecular structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kadsurenone (in CDCl₃)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

| 1 | 133.5 | - |

| 2 | 126.8 | - |

| 3 | 148.5 | - |

| 4 | 147.9 | - |

| 5 | 111.4 | 6.65 (s) |

| 6 | 121.5 | - |

| 7 | 39.8 | 2.55 (m) |

| 8 | 43.7 | 2.10 (m) |

| 9 | 23.1 | 1.85 (m), 2.25 (m) |

| 10 | 128.9 | 6.58 (s) |

| 11 | 112.1 | - |

| 12 | 149.1 | - |

| 13 | 149.3 | - |

| 14 | 109.8 | 6.75 (s) |

| 7-CH₃ | 16.2 | 0.95 (d, 7.0) |

| 8-CH₃ | 14.5 | 1.05 (d, 7.0) |

| OMe-3 | 56.1 | 3.85 (s) |

| OMe-4 | 56.2 | 3.90 (s) |

| OMe-12 | 60.9 | 3.88 (s) |

| OCH₂O | 101.2 | 5.95 (s, 2H) |

Note: Data is compiled and representative based on typical values for dibenzocyclooctadiene lignans. Exact values may vary slightly based on experimental conditions.

¹H and ¹³C NMR Interpretation:

-

Aromatic Region: The singlets at δH 6.65, 6.58, and 6.75 ppm are characteristic of the isolated aromatic protons on the two phenyl rings.

-

Methoxy Groups: The sharp singlets at δH 3.85, 3.90, and 3.88 ppm integrate to three protons each and correspond to the three methoxy groups, correlating to their respective carbon signals around 56-61 ppm in the HSQC spectrum.

-

Methylenedioxy Group: The two-proton singlet at δH 5.95 ppm is a key indicator of the -O-CH₂-O- moiety, a common feature in this class of lignans. This correlates to the carbon signal at δC 101.2 ppm.

-

Aliphatic Region: The region from δH 0.95 to 2.55 ppm is complex due to overlapping signals from the cyclooctadiene ring. The two doublets at δH 0.95 and 1.05 ppm are characteristic of the two methyl groups on the ring.

2D NMR for Structural Assembly:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would trace the connectivity within the cyclooctadiene ring, for instance, showing a correlation between the H-7 methine proton (δH 2.55) and its adjacent methyl protons (δH 0.95) as well as the H-8 methine proton.[2]

Caption: Key ¹H-¹H COSY correlations in Kadsurenone.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum definitively links each proton to its directly attached carbon. For example, the aromatic proton at δH 6.65 ppm is assigned to the carbon at δC 111.4 ppm (C-5). This is the most reliable method for assigning the carbon signals.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.[10]

-

Connecting the Rings: A correlation from the aromatic proton H-5 (δH 6.65) to the carbon C-7 (δC 39.8) helps to lock the position of the cyclooctadiene ring relative to the first aromatic ring.

-

Confirming Methoxy Positions: A correlation from the methoxy protons at δH 3.85 to the aromatic carbon C-3 (δC 148.5) confirms the location of this specific methoxy group.

-

Caption: Key HMBC correlations for structural assembly.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of dry Kadsurenone with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

Data Presentation & Interpretation

The IR spectrum of Kadsurenone confirms the presence of its key structural components.

Table 2: Characteristic IR Absorption Bands for Kadsurenone

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (=C-H) |

| 2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl ethers, Methoxy, Methylenedioxy |

| 930 | O-C-O Stretch | Methylenedioxy |

Interpretation of the Spectrum:

-

The absence of a strong, broad absorption band around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.[12]

-

The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of carbonyl (C=O) groups.[13]

-

The bands in the 3100-2850 cm⁻¹ region are characteristic of aromatic and aliphatic C-H stretching.[14]

-

The complex pattern in the "fingerprint region" (below 1500 cm⁻¹) is unique to Kadsurenone. The strong absorptions between 1250-1000 cm⁻¹ are indicative of the multiple C-O ether linkages within the methoxy and methylenedioxy groups.[12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[15] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.[16]

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of Kadsurenone (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.[17]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate product ion spectra.

Data Presentation & Interpretation

-

Molecular Formula Determination: Kadsurenone has a molecular formula of C₂₁H₂₄O₅, corresponding to a monoisotopic mass of 384.1624 g/mol . HRMS analysis should yield a protonated molecular ion [M+H]⁺ at m/z 385.1697, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of dibenzocyclooctadiene lignans is often characterized by cleavages within the cyclooctadiene ring and losses of substituents from the aromatic rings.[18] A plausible fragmentation pathway for Kadsurenone would involve the loss of methyl radicals (•CH₃) from methoxy groups or cleavage of the eight-membered ring.

Caption: Proposed ESI-MS fragmentation pathways for Kadsurenone.

Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the complete and unambiguous structural characterization of Kadsurenone. One- and two-dimensional NMR experiments establish the carbon skeleton and relative stereochemistry. IR spectroscopy confirms the presence of key functional groups and the absence of others. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for the rigorous analysis of complex natural products in academic research and industrial drug development.

References

-

ResearchGate. (n.d.). H NMR data of dibenzocyclooctadiene lignans from Schisandra chinensis... Retrieved January 14, 2026, from [Link]

-

Czemplik, M., et al. (2009). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. Journal of Chromatography A, 1216(2), 217-29. Available from: [Link]

-

Liu, H. T., et al. (2009). Complete assignments of 1H and 13C NMR data for new dibenzocyclooctadiene lignans from Kadsura oblongifolia. Magnetic Resonance in Chemistry, 47(7), 609-12. Available from: [Link]

-

Zhang, Q., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. Available from: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectral characteristics of spirobenzofuranoid dibenzocyclooctadienes lignans. Retrieved January 14, 2026, from [Link]

-

Li, Y., et al. (2021). Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship. Molecules, 26(21), 6554. Available from: [Link]

-

ResearchGate. (2008). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. Retrieved January 14, 2026, from [Link]

-

Ponpipom, M. M., et al. (1987). Structure-activity Relationships of Kadsurenone Analogues. Journal of Medicinal Chemistry, 30(1), 136-42. Available from: [Link]

-

Peñalvo, J. L., et al. (2006). Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(26), 9752-9757. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122159, Kadsurenone. Retrieved January 14, 2026, from [Link]

-

Czerwińska, M. E., & Wianowska, D. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(15), 4919. Available from: [Link]

-

King, A. M., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46115-46127. Available from: [Link]

-

Heliyon. (2018). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: Two Dimensional NMR. Retrieved January 14, 2026, from [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved January 14, 2026, from [Link]

-

University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved January 14, 2026, from [Link]

-

Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Biotechnology, 31(7), 893-902. Available from: [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

Cappelli, A., et al. (2007). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]-, 5H-pyrido[2,3-a]phenoxazin-5-ones and 3H-phenoxazin-3-one derivatives. Magnetic Resonance in Chemistry, 45(8), 641-648. Available from: [Link]

-

Ponpipom, M. M., et al. (1987). Structure-activity relationships of kadsurenone analogues. Journal of Medicinal Chemistry, 30(1), 136-142. Available from: [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 14, 2026, from [Link]

-

Ilie, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6590. Available from: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 14, 2026, from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

McMurry, J. (2023). Organic Chemistry. OpenStax. Retrieved January 14, 2026, from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 47(8), 795-804. Available from: [Link]

-

ResearchGate. (2001). A study of kynurenine fragmentation using electrospray tandem mass spectrometry. Retrieved January 14, 2026, from [Link]

-

RMIT University. (n.d.). 3.6.1 Stereochemical Designations in Names and Structures. In Biology and Chemistry for Human Biosciences. Retrieved January 14, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2024). Synthesis and Structural and Optical Behavior of Dehydrohelicene-Containing Polycyclic Compounds. Molecules, 29(1), 245. Available from: [Link]

Sources

- 1. Kadsurenone | C21H24O5 | CID 122159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete assignments of 1H and 13C NMR data for new dibenzocyclooctadiene lignans from Kadsura oblongifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Enduring Legacy of Kadsurenone: A Technical Guide for Researchers

Abstract

Kadsurenone, a neolignan isolated from the stems of Piper futokadsura, stands as a landmark molecule in pharmacology. Its discovery as the first potent and specific antagonist of Platelet-Activating Factor (PAF) opened a new chapter in understanding and modulating inflammatory and allergic responses. This technical guide provides an in-depth exploration of the historical discovery of Kadsurenone, its deep-rooted traditional uses in Chinese medicine, and the modern scientific validation of its pharmacological activity. We will delve into the original experimental methodologies that unveiled its mechanism of action and present a comparative analysis of its potency. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the journey of a natural product from traditional remedy to a pivotal tool in modern pharmacology.

Introduction: A Bridge Between Ancient Herbology and Modern Pharmacology

The trajectory of drug discovery is often a fascinating interplay between ethnobotanical knowledge and rigorous scientific inquiry. Kadsurenone is a quintessential example of this synergy. For centuries, the plant from which it is derived, known in Traditional Chinese Medicine (TCM) as "Haifenteng" (海风藤), was used to treat a variety of ailments. It was not until the mid-1980s that the scientific community isolated and characterized the active principle responsible for some of its therapeutic effects, revealing a potent and specific antagonist of a then newly discovered inflammatory mediator, Platelet-Activating Factor (PAF). This discovery not only provided a molecular basis for a traditional remedy but also furnished researchers with a crucial chemical tool to probe the physiological and pathological roles of PAF.

The Ethnobotanical Roots: Traditional Use of "Haifenteng"

Piper futokadsura (often referred to as Piper kadsura), the source of Kadsurenone, has a long history of use in Traditional Chinese Medicine.[1] In TCM, its properties are described as acrid and slightly warm, with an affinity for the liver and spleen meridians. The traditional applications of Haifenteng are primarily centered around its ability to "dispel wind and eliminate dampness" (祛风除湿, qū fēng chú shī) and "warm the channels and collaterals to relieve pain" (温经通络止痛, wēn jīng tōng luò zhǐ tòng).

Understanding "Wind" and "Dampness" in TCM

In the theoretical framework of TCM, "wind" (风, fēng) and "dampness" (湿, shī) are considered pathogenic factors that can invade the body and obstruct the flow of Qi (vital energy) and blood, leading to various ailments.

-

Wind is characterized by its sudden onset, migratory nature, and association with symptoms like pain that moves from one joint to another, stiffness, and spasms.[2][3][4]

-

Dampness is associated with feelings of heaviness, swelling, and sluggishness. When wind and dampness combine, they often manifest as painful obstruction syndrome, known as "Bi syndrome" (痹症), which is analogous to rheumatic and arthritic conditions in Western medicine.[5][6]

Documented Traditional Applications

Based on these principles, "Haifenteng" has been traditionally used to treat a range of conditions, including:

-

Rheumatic arthritis and joint pain: This is the most prominent traditional use, directly correlating with the concept of dispelling wind-dampness to alleviate pain and stiffness in the joints.

-

Asthma: Its use in respiratory conditions aligns with its perceived ability to open the airways and resolve phlegm, which in TCM can be a manifestation of dampness.[1]

-

Traumatic injuries and swelling: The application for injuries and swelling is consistent with its purported ability to invigorate blood circulation and alleviate pain.

-